molecular formula C16H30O B013416 (E)-Hexadec-11-enal CAS No. 57491-33-5

(E)-Hexadec-11-enal

Cat. No.: B013416
CAS No.: 57491-33-5
M. Wt: 238.41 g/mol
InChI Key: AMTITFMUKRZZEE-AATRIKPKSA-N
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Description

(E)-Hexadec-11-enal is an organic compound belonging to the class of aldehydes. It is characterized by a long carbon chain with a double bond at the eleventh position and an aldehyde group at the terminal end. This compound is known for its distinctive odor and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-Hexadec-11-enal can be synthesized through various methods, including the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde. Another method is the hydroformylation of 1-hexadecene, followed by selective oxidation to form the aldehyde group.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-hexadecene. This process involves the addition of a formyl group to the double bond, followed by oxidation to form the aldehyde. The reaction is typically carried out under high pressure and temperature using a rhodium-based catalyst.

Chemical Reactions Analysis

Types of Reactions: (E)-Hexadec-11-enal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hexadec-11-enoic acid.

    Reduction: It can be reduced to form hexadec-11-enol.

    Substitution: It can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be used for nucleophilic substitution.

Major Products Formed:

    Oxidation: Hexadec-11-enoic acid.

    Reduction: Hexadec-11-enol.

    Substitution: Various substituted hexadec-11-enal derivatives.

Scientific Research Applications

(E)-Hexadec-11-enal has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: It is studied for its role in pheromone signaling in insects.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its antimicrobial properties.

    Industry: It is widely used in the fragrance industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of (E)-Hexadec-11-enal involves its interaction with specific molecular targets. In biological systems, it can act as a signaling molecule, binding to receptors and triggering specific cellular responses. The aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

    Hexadec-11-enal: The cis isomer of (E)-Hexadec-11-enal.

    Hexadec-10-enal: An aldehyde with the double bond at the tenth position.

    Hexadec-12-enal: An aldehyde with the double bond at the twelfth position.

Uniqueness: this compound is unique due to its specific double bond position and configuration, which imparts distinct chemical and biological properties. Its specific odor profile makes it valuable in the fragrance industry, and its reactivity allows for diverse chemical transformations.

Properties

IUPAC Name

(E)-hexadec-11-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,16H,2-4,7-15H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTITFMUKRZZEE-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016280
Record name (E)-Hexadec-11-enal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57491-33-5
Record name (E)-11-Hexadecenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57491-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-Hexadec-11-enal
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-Hexadec-11-enal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-hexadec-11-enal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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